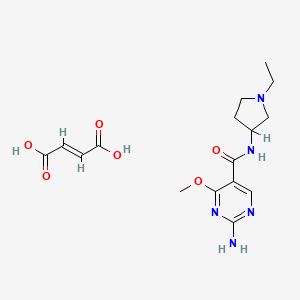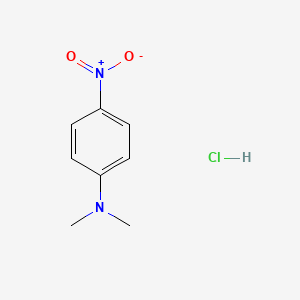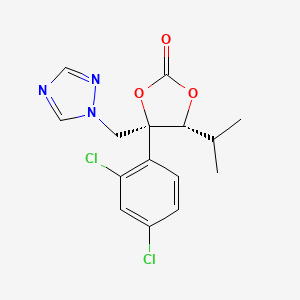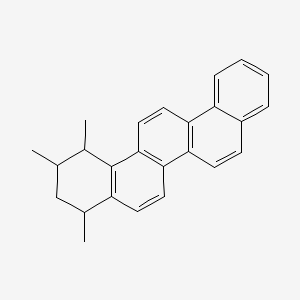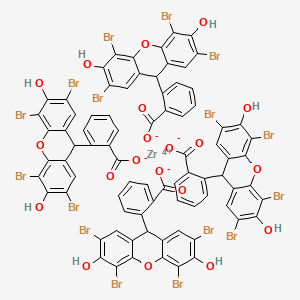
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves multiple stepsThe final step involves the coordination of the resulting compound with zirconium ions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coordination reactions, utilizing specialized equipment to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated derivatives, while reduction may produce de-brominated compounds .
Applications De Recherche Scientifique
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt exhibits unique properties due to the presence of zirconium ions. This enhances its stability and reactivity, making it suitable for specific applications where other compounds may not perform as effectively .
Propriétés
Numéro CAS |
94021-89-3 |
|---|---|
Formule moléculaire |
C80H36Br16O20Zr |
Poids moléculaire |
2686.8 g/mol |
Nom IUPAC |
2-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H10Br4O5.Zr/c4*21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h4*1-6,13,25-26H,(H,27,28);/q;;;;+4/p-4 |
Clé InChI |
LOVRHALAUNWXST-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


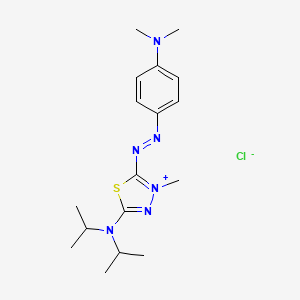
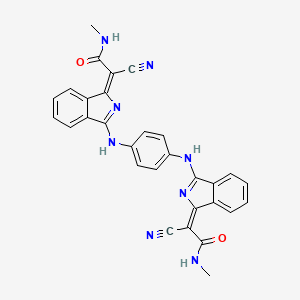



![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

